
1-Cyclopropylpropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpropane-2-sulfonamide is a compound with the molecular weight of 163.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of sulfonamides, such as this compound, has been a topic of interest in recent years . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 163.24 .Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamides, including structures similar to 1-Cyclopropylpropane-2-sulfonamide, have been extensively studied for their biological activities. For instance, sulfonamide-containing compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain (Penning et al., 1997). These studies have led to the identification of potent and selective COX-2 inhibitors, showcasing the potential of sulfonamides in therapeutic applications.
Chemical Synthesis and Catalysis
Sulfonamides are key intermediates in the synthesis of various organic compounds. For example, the AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has been developed to construct highly stereoselective indane derivatives (Zhu et al., 2014). This demonstrates the utility of sulfonamides in facilitating novel synthetic routes and contributing to the diversity of organic synthesis.
Enzyme Inhibition for Therapeutic Applications
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. Research has shown that sulfonamide inhibitors can target specific isozymes of carbonic anhydrase, leading to applications in treating conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2001). This specificity highlights the potential of sulfonamides in developing selective therapeutic agents.
Mechanistic Studies in Chemical Reactions
Sulfonamides participate in a variety of chemical reactions that have been mechanistically explored to enhance our understanding of organic chemistry. For instance, studies on the Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides have provided insights into the formation of cyclopentene sulfonamides (Mackay et al., 2014). These mechanistic insights are crucial for developing more efficient and selective synthetic methodologies.
Mechanism of Action
While the specific mechanism of action for 1-Cyclopropylpropane-2-sulfonamide is not provided in the search results, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition disrupts the production of DNA in bacteria, making sulfonamides effective antibacterial agents .
properties
IUPAC Name |
1-cyclopropylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCNXKQAGUZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

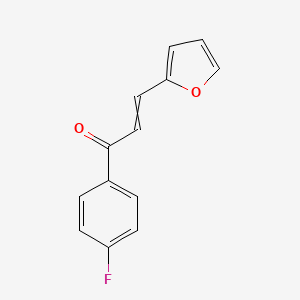
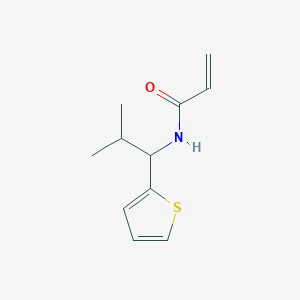
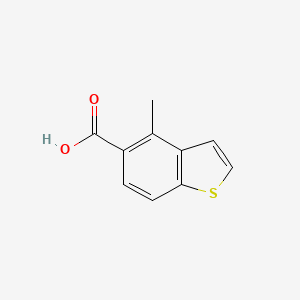
![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)
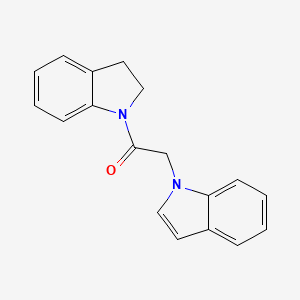
![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)
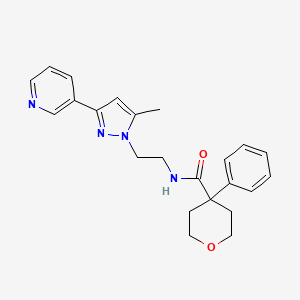
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2647972.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)
![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2647977.png)
![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)
